molecular formula C17H26N4O5S B2701535 (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034479-27-9

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2701535
CAS No.: 2034479-27-9
M. Wt: 398.48
InChI Key: FAEAQOKTWQJLHK-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This compound is valued in oncology research for its ability to selectively target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in a wide array of cancers. Its high selectivity for the p110α catalytic subunit over other PI3K class I isoforms makes it an essential chemical probe for dissecting the specific biological functions of PI3Kα in cellular and disease models. Researchers utilize this inhibitor to investigate tumor cell signaling, study mechanisms of oncogenic transformation driven by PIK3CA mutations, and explore potential resistance mechanisms to PI3K pathway inhibition. The compound's research applications extend to combination therapy studies, where it is used to understand synergistic effects with other targeted agents or chemotherapeutics, providing critical insights for the development of novel anti-cancer strategies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-25-15-16(19-8-7-18-15)26-14-4-3-9-20(12-14)17(22)13-5-10-21(11-6-13)27(2,23)24/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEAQOKTWQJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" typically involves the following steps:

  • Formation of the Methoxypyrazine Intermediate: : Start with the pyrazine ring and introduce a methoxy group through nucleophilic substitution. Common reagents include methanol and a base like sodium hydride.

  • Introduction of Piperidine Moiety: : The methoxypyrazine intermediate reacts with a piperidine derivative under nucleophilic substitution conditions. A common condition is using an organic solvent like dichloromethane and a catalyst such as triethylamine.

  • Methanesulfonyl Addition: : The final step involves attaching the methanesulfonyl group, often through sulfonylation. This reaction usually requires sulfonyl chloride and a base, performed in an anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: For industrial production, high-pressure and high-temperature reactors ensure efficient reaction rates and yields. Continuous flow reactors might be employed for large-scale synthesis, allowing for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation, especially at the methoxy group, potentially forming a carboxyl group under strong oxidative conditions.

  • Reduction: : Reduction reactions may target the methanesulfonyl group, potentially converting it to a sulfhydryl group.

  • Substitution: : The piperidine rings make this compound susceptible to substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.

  • Substitution: : Organic solvents like tetrahydrofuran, bases like sodium hydride, and temperature control to manage reaction kinetics.

Major Products:
  • Oxidation: : Formation of carboxylates and potential ring-opened products.

  • Reduction: : Sulfhydryl derivatives.

  • Substitution: : Varies based on the incoming nucleophile, ranging from other heterocycles to simple alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
Research indicates that this compound may have significant therapeutic applications, particularly in treating hematological disorders, pulmonary diseases, and conditions related to hypoxia. Its unique structure allows it to interact with specific molecular targets, potentially modulating pathways involved in inflammation and microbial growth.

Antimicrobial Activity:
In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary findings indicate its efficacy in inhibiting pathogen growth, which is crucial for developing new antibiotics.

Anticancer Properties:
Initial investigations into the compound's anticancer properties suggest it may induce apoptosis in cancer cell lines. This effect is potentially mediated through the modulation of cell cycle regulators and apoptotic pathways, making it a candidate for further exploration in cancer therapeutics.

Biological Studies

Molecular Simulation Studies:
The compound has been utilized in molecular simulation studies to elucidate its binding patterns with biological targets. These studies reveal that the compound fits well into specific active sites characterized by lower binding free energy, indicating strong potential for therapeutic efficacy.

Industrial Applications

Material Science:
Due to its unique structural characteristics, this compound is being explored for applications in material science. Its properties may be harnessed to develop new materials with enhanced durability and stability, particularly in coatings and electronic applications.

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets, depending on the context of its use. In medicinal chemistry, it might target enzymes or receptors due to the affinity of its functional groups.

Molecular Targets and Pathways:
  • Neuroreceptors: : The piperidine rings could interact with neurotransmitter receptors.

  • Enzymatic Inhibition: : The compound may inhibit or activate enzymes, impacting metabolic pathways.

Comparison with Similar Compounds

Compound A: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1 )

  • Core Differences :
    • Heteroaromatic System : Pyrazolo[3,4-d]pyrimidine replaces the 3-methoxypyrazine.
    • Substituents : A chloro-pyridin-4-yl group and a 4-methanesulfonylphenyl group are present.
  • Functional Implications: The pyrazolo-pyrimidine system may enhance π-π stacking interactions in biological targets compared to pyrazine.

Compound B: {4-[(3-Methoxypyrazin-2-yl)amino]piperidin-1-yl}(pyridin-4-yl)methanone (Report, 2023 )

  • Core Differences: Linkage: An amino (-NH-) group connects the piperidine and pyrazine, replacing the oxygen atom. Terminal Group: Pyridin-4-yl replaces the methylsulfonyl-piperidine.
  • The absence of a sulfonyl group likely diminishes interactions with sulfonamide-sensitive targets.

Comparative Analysis of Key Features

Property Target Compound Compound A Compound B
Heteroaromatic Core 3-Methoxypyrazine (6-membered, 2 N atoms) Pyrazolo[3,4-d]pyrimidine (fused bicyclic system) 3-Methoxypyrazine
Linkage Ether (-O-) Ether (-O-) Amine (-NH-)
Key Substituents Methylsulfonyl-piperidine Chloro-pyridine, 4-methanesulfonylphenyl Pyridin-4-yl
Hypothetical Solubility Moderate (polar sulfonyl group enhances aqueous solubility) Low (chloro and bulky substituents reduce solubility) Moderate (pyridine improves solubility vs. sulfonyl)
Binding Interactions Sulfonyl group may interact with basic residues; pyrazine enables π-stacking. Sulfonylphenyl and pyrimidine enhance target affinity. Amino group may form hydrogen bonds; lacks sulfonyl.

Research Findings and Implications

Role of Sulfonyl Groups :

  • The methylsulfonyl group in the target compound and Compound A is critical for interactions with sulfonamide-binding pockets in enzymes (e.g., carbonic anhydrases or kinase domains) . Its absence in Compound B limits such interactions .

Impact of Heteroaromatic Systems :

  • Pyrazolo-pyrimidine in Compound A offers enhanced rigidity and electronic density for target binding compared to pyrazine-based systems .

Metabolic Stability :

  • Ether linkages (target compound, Compound A) are generally more stable to hydrolysis than amine linkages (Compound B), suggesting longer in vivo half-lives .

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique combination of piperidine and pyrazine rings, which contribute to its chemical reactivity and biological properties. The molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 333.4 g/mol. The structural complexity may allow for diverse interactions with biological targets.

The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various signaling pathways:

  • PDE Inhibition : Similar compounds have been documented to inhibit PDE10A, which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of cyclic nucleotides, promoting neuroprotective effects .
  • Antitumor Activity : The structural components of Compound A suggest potential antitumor properties, similar to other pyrazole derivatives that exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .

Biological Activity Overview

The biological activities associated with Compound A can be summarized as follows:

Activity Description References
AntitumorInduces apoptosis in cancer cells; synergistic effects with doxorubicin observed in breast cancer models.
PDE InhibitionPotential neuroprotective effects through modulation of cyclic nucleotide levels.
AntimicrobialExhibits antifungal properties against various pathogens.

Case Studies and Research Findings

  • Antitumor Activity in Breast Cancer :
    • In vitro studies demonstrated that Compound A and similar pyrazole derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. The combination treatment with doxorubicin showed a notable synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
  • Neuroprotective Effects :
    • Research on PDE inhibitors indicates that compounds structurally similar to Compound A may enhance neuroprotection by preventing the degradation of cyclic AMP and cyclic GMP, leading to improved neuronal survival in models of neurodegeneration .
  • Antifungal Properties :
    • Compound A has shown promising results in antifungal activity against several pathogenic fungi, indicating its potential application in treating fungal infections .

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